molecular formula C11H18OS2 B13795483 Bis(propylthio)methyl furan

Bis(propylthio)methyl furan

Cat. No.: B13795483
M. Wt: 230.4 g/mol
InChI Key: MIXOCJNSBZRZDR-UHFFFAOYSA-N
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Description

Bis(propylthio)methyl furan is a sulfur-substituted furan derivative characterized by two propylthio (-S-C₃H₇) groups attached to a central methyl-furan backbone. Sulfur-containing furans are of interest due to their unique electronic and steric effects, which may enhance thermal stability or alter reaction pathways compared to oxygenated analogs .

Properties

Molecular Formula

C11H18OS2

Molecular Weight

230.4 g/mol

IUPAC Name

2-methyl-3,4-bis(propylsulfanyl)furan

InChI

InChI=1S/C11H18OS2/c1-4-6-13-10-8-12-9(3)11(10)14-7-5-2/h8H,4-7H2,1-3H3

InChI Key

MIXOCJNSBZRZDR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=COC(=C1SCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(propylthio)methyl furan typically involves the reaction of furan with propylthiol in the presence of a suitable catalyst. One common method involves the use of a palladium/copper co-catalyst system, which facilitates the formation of the desired product through a series of reactions, including trans-diboration, regioselective acylation, cyclization, and dehydration . The reaction conditions often require the use of propargyl alcohols, MHMDS (M=Na, K), B2(pin)2, and an acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(propylthio)methyl furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thioether.

    Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of bis(propylthio)methyl furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The substituents on the furan ring significantly influence physicochemical behavior. Key analogs include:

Compound Substituents Molecular Formula Key Applications/Reactivity
Bis(propylthio)methyl furan Two propylthio groups Not explicitly provided (inferred: C₈H₁₄S₂O) Likely high thermal stability; potential use in polymers or corrosion inhibitors
Bis-(hydroxymethyl) furan Two hydroxymethyl groups C₆H₈O₃ Laboratory reagent, precursor for epoxy resins
2,5-Bis[(2-oxiranyl-methoxy)methyl]-furan (BOF) Epoxidized oxirane groups C₁₀H₁₂O₅ Photo-curable adhesives, epoxy composites
Furfuryl alcohol Hydroxymethyl group C₅H₆O₂ Decarbonylation to furan; oxidation to CO/CO₂ on Pt catalysts

Key Observations :

  • Sulfur vs.
  • Thermal Stability : Sulfur’s lower electronegativity relative to oxygen may reduce ring strain, enhancing thermal resilience.

Reactivity and Decomposition Pathways

Studies on Pt(111) surfaces reveal that substituents dictate oxidation mechanisms:

  • Furfuryl alcohol undergoes decarbonylation to furan and CO on clean Pt(111), but surface oxygen promotes full decomposition to CO₂ and H₂O .

Industrial and Environmental Considerations

  • Bis-(hydroxymethyl) furan : Classified as acutely toxic (inhalation Category 4) and skin irritant (Category 2), requiring stringent handling protocols .
  • Epoxidized furans (e.g., BOF) : Require photoinitiators (e.g., IRGACURE 250) for crosslinking, limiting scalability .
  • This compound : Propylthio groups may reduce volatility compared to hydroxymethyl analogs, mitigating inhalation risks. However, sulfur-based byproducts (e.g., SOₓ) during combustion warrant environmental scrutiny.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Bis(propylthio)methyl furan, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Synthesis typically involves functionalizing furan precursors with propylthio groups via nucleophilic substitution or coupling reactions. For example, analogous furan epoxides (e.g., 2,5-bis[(2-oxiranyl-methoxy)methyl]-furan) are synthesized using photo-curing with cationic crosslinkers like triphenylsulfonium hexafluoroantimonate . Post-synthesis, confirm structure via:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns.
  • Mass spectrometry (MS) to match molecular ion peaks and fragmentation patterns (e.g., m/z 308 adducts observed in furan fatty acid esters) .
  • DFT calculations to compare experimental and theoretical geometric parameters (bond distances, angles) .

Q. How does the oxidation level of this compound influence its reactivity in organic transformations?

  • Methodological Answer : Oxidation levels (OL) determine electron density and stability. For example, methyl(hydroxymethyl)furan (OL = 17%) undergoes selective oxidation, while bis(hydroxymethyl)furan (OL = 33%) exhibits higher polarity, affecting nucleophilic/electrophilic behavior . Researchers should:

  • Quantify OL using titration (e.g., iodometric for peroxides) or spectroscopic methods.
  • Correlate OL with reaction outcomes (e.g., Diels-Alder reactivity or stability under acidic conditions).

Advanced Research Questions

Q. How can contradictory volatile component profiles of this compound derivatives be resolved across studies?

  • Methodological Answer : Discrepancies (e.g., regional variations in volatile compounds like bis(2-methylpropyl) phthalate vs. methyl hexadecanoate ) arise from differences in extraction methods or environmental factors. Mitigation strategies:

  • Standardize protocols : Use identical GC-MS conditions (column type, temperature gradient).
  • Control variables : Humidity, solvent purity, and storage conditions.
  • Replicate studies : Cross-validate with independent labs to isolate methodological vs. intrinsic variability.

Q. What experimental and computational approaches elucidate the dimerization kinetics of this compound?

  • Methodological Answer : Dimerization of furan derivatives (e.g., o-quinodimethanes) depends on substituent steric effects and reaction media . To analyze kinetics:

  • Time-resolved spectroscopy : Monitor intermediate formation (e.g., UV-Vis for conjugated dienes).
  • Computational modeling : Apply DFT to compare activation energies of α-methyl vs. non-methyl derivatives.
  • Product distribution analysis : Use HPLC or GC to quantify exo/endo dimer ratios under varying temperatures.

Q. What strategies address conflicting interpretations of furan-protein adduct formation in biological systems?

  • Methodological Answer : Adducts (e.g., methyl 10,13-epoxy-10,12-octadecadienoate with barley LTP1 ) may form during sample preparation (e.g., BF3 treatment). To resolve contradictions:

  • Isolate adducts : Use affinity chromatography or immunoprecipitation.
  • Validate artifacts : Compare untreated vs. derivatized samples via LC-MS.
  • Molecular docking : Simulate binding affinities to distinguish physiological vs. artifactual interactions.

Notes

  • Avoid oversimplification: Basic questions focus on foundational synthesis/analysis, while advanced questions require critical evaluation of data contradictions and mechanistic studies.
  • Referencing : Citations align with methodologies in peer-reviewed studies, excluding non-academic sources (e.g., commercial websites).
  • Methodological rigor : Emphasize replication, standardization, and cross-disciplinary validation (e.g., computational + experimental).

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